N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
The compound N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazolopyridazine core fused with a thiophene moiety and a 4-methylthiazole-linked sulfanyl acetamide side chain. Its structural complexity arises from the integration of multiple pharmacophoric groups:
- Triazolopyridazine: A bicyclic scaffold known for diverse bioactivity, including kinase inhibition and antimicrobial properties.
- Thiophen-2-yl: A sulfur-containing aromatic ring that enhances π-π stacking interactions in biological targets.
- 4-Methyl-1,3-thiazole: A heterocycle frequently employed in drug design for its metabolic stability and hydrogen-bonding capacity.
- Sulfanyl acetamide: A flexible linker that modulates solubility and binding affinity.
Synthetic routes for such compounds often involve multi-step reactions, including thioether bond formation (e.g., using CS₂/KOH under reflux) and nucleophilic substitution (e.g., DMF/LiH-mediated coupling) .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS3/c1-9-7-24-14(16-9)17-13(22)8-25-15-19-18-12-5-4-10(20-21(12)15)11-3-2-6-23-11/h2-7H,8H2,1H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHFMMLEZZSTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and triazolopyridazine intermediates, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, hydrazine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Amide Bond Formation
The compound contains an acetamide moiety, which is typically synthesized via amide coupling reactions. Analogous compounds utilize HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) as reagents to form stable amide linkages . This reaction is critical for constructing the acetamide functionality in related structures.
Substitution Reactions
The sulfanyl (-S-) group in the triazolo[4,3-b]pyridazine core suggests susceptibility to nucleophilic substitution. For example, in analogous thiadiazole derivatives, substitution reactions with alkyl halides or sulfonates replace sulfur with alternative functional groups .
Oxidation
While direct oxidation data for this compound is limited, structurally similar thiadiazole derivatives undergo oxidation to form carboxylic acids or ketones . Oxidative transformations may involve reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) , depending on reaction conditions.
Reduction
Reduction reactions targeting carbonyl groups (e.g., ketones or amides) could yield alcohols or amines. For instance, lithium aluminum hydride (LiAlH₄ ) or sodium borohydride (NaBH₄ ) are common reducing agents in related systems .
Common Reagents and Conditions
Major Products Formed
Amide Coupling
The synthesis of acetamide derivatives often involves coupling carboxylic acids with amines using carbodiimides (e.g., EDC) and coupling reagents (e.g., HATU) . For example, in the synthesis of 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide , EDC and DMSO were used to facilitate amide bond formation .
Substitution Pathways
Nucleophilic substitution at the sulfanyl group may proceed via Sₙ2 mechanisms , where the sulfur atom acts as a leaving group. In analogous systems, this reaction is influenced by steric and electronic factors of the substituent .
Oxidative Transformations
Oxidation of sulfur-containing heterocycles can yield oxidized derivatives (e.g., sulfoxides, sulfones). While direct evidence for this compound is lacking, thiadiazole analogs demonstrate such reactivity, with oxidation products showing altered biological activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized and tested for their ability to inhibit various bacterial strains and fungi. In one study, compounds similar to N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide showed promising results against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Studies have demonstrated that related thiazole-containing compounds can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). For example, a study on thiazole derivatives indicated that certain compounds exhibited cytotoxic effects against human cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and various biological targets. These studies help elucidate the potential mechanism of action for its antimicrobial and anticancer activities by predicting how the compound interacts with specific proteins .
Case Study 1: Antimicrobial Efficacy
In a study published in Drug Design, Development and Therapy, researchers synthesized novel thiazole derivatives and evaluated their antimicrobial efficacy against several pathogens. The findings revealed that certain derivatives had MIC values lower than those of standard antibiotics, indicating superior activity against resistant strains .
Case Study 2: Anticancer Activity
A systematic investigation into the anticancer properties of thiazole derivatives was conducted where various compounds were tested for cytotoxicity against breast cancer cell lines. Results indicated that some derivatives had IC50 values significantly lower than conventional chemotherapeutics like cisplatin .
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Triazolopyridazine Core
The triazolopyridazine ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
- Thiophen-2-yl vs. Methoxy-substituted derivatives (e.g., 894049-45-7) exhibit higher aqueous solubility, as evidenced by their synthesis in polar solvents like aqueous Na₂CO₃ .
Modifications in the Acetamide Side Chain
The acetamide group’s substitution pattern affects metabolic stability and binding affinity:
Core Structure Variations
Replacement of the triazolopyridazine core alters bioactivity profiles:
- Triazolopyridazine vs. Quinazolinone: Quinazolinone derivatives (e.g., Benze, 2023) show broader antimicrobial activity but lower kinase selectivity compared to triazolopyridazine-based compounds .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Notably, it has been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. This activation is significant for developing therapeutic agents targeting diseases characterized by oxidative damage and inflammation .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives containing thiazole and triazole moieties have demonstrated effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Such findings suggest that this compound may also possess similar anti-tubercular activity.
Anticancer Activity
The compound's structural components suggest a potential for anticancer activity. Research on related thiazole derivatives has shown promising results against various cancer cell lines. For example, certain 1,3-thiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against breast cancer cells (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) . The mechanism often involves the inhibition of critical cellular pathways such as tubulin polymerization and apoptosis induction.
Study 1: Anti-Tubercular Activity
In a recent study evaluating a series of thiazole and triazole derivatives for their anti-tubercular properties, several compounds were synthesized and tested against Mycobacterium tuberculosis H37Ra. Among these, compounds with structural similarities to this compound showed significant inhibitory effects with IC90 values around 4.00 μM .
Study 2: Cytotoxicity Assessment
Cytotoxicity studies conducted on human embryonic kidney (HEK-293) cells revealed that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests that the compound may offer a therapeutic index favorable for further development in clinical settings .
Research Findings Summary
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O1S3 |
| Potential Activities | Antimicrobial, Anticancer |
| IC50 (Anti-TB) | 1.35 - 2.18 μM |
| Cytotoxicity (HEK-293) | Non-toxic at effective doses |
Q & A
Basic: What are the standard synthetic routes for N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 2-chloroacetamide derivatives) under basic conditions (e.g., triethylamine in dioxane) .
- Step 2 : Functionalization of the triazolopyridazine scaffold. For example, coupling 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol with the thiazole intermediate via nucleophilic substitution (e.g., using a chloroacetamide linker). Reaction conditions (solvent, temperature) must be optimized to avoid side products like disulfide formation .
- Step 3 : Purification via recrystallization (ethanol-DMF mixtures) or column chromatography. Yield optimization often requires iterative adjustments of stoichiometry and reaction time .
Advanced: How can computational methods guide the optimization of reaction conditions for this compound’s synthesis?
Answer:
- Density Functional Theory (DFT) : Predict thermodynamic feasibility of intermediate steps (e.g., sulfur nucleophilicity in triazolopyridazine-thiol coupling) .
- Design of Experiments (DoE) : Use statistical models (e.g., factorial designs) to identify critical variables (e.g., solvent polarity, temperature) affecting yield and purity. For example, a 2^3 factorial design could test solvent (DMF vs. THF), temperature (60°C vs. 80°C), and catalyst (e.g., K2CO3 vs. NaH) .
- Machine Learning : Train models on historical reaction data (e.g., reaction databases like Reaxys) to predict optimal conditions for novel derivatives .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Confirm regioselectivity of the triazolopyridazine-thiol linkage and absence of tautomeric forms (e.g., thione vs. thiolate). Aromatic protons in thiophene (~δ 7.0–7.5 ppm) and thiazole (δ 2.5 ppm for methyl group) are key markers .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion) and detect impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve ambiguous regiochemistry using SHELX software for structure refinement. For example, SHELXL can model disorder in the thiophene ring or triazolopyridazine core .
Advanced: How to resolve contradictions in biological activity data across different assays?
Answer:
- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular viability). For instance, if anti-inflammatory activity is observed in vitro but not in vivo, check metabolic stability (e.g., CYP450 interactions) using liver microsomes .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., thiophene vs. furan) to isolate pharmacophores. For example, replacing the thiophene with a phenyl group may enhance lipophilicity but reduce target binding .
- Data Normalization : Account for batch-to-batch variability in compound purity using HPLC-UV (≥95% purity threshold) .
Basic: What are the recommended protocols for evaluating this compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via LC-MS; acidic conditions may hydrolyze the acetamide bond .
- Plasma Stability : Use human plasma (37°C, 1–24 hours) with EDTA to inhibit esterases. Centrifuge and analyze supernatant for intact compound .
- Light/Temperature Sensitivity : Store aliquots at –20°C (short-term) and –80°C (long-term) under argon. Avoid freeze-thaw cycles to prevent crystallization-induced degradation .
Advanced: How can molecular docking and dynamics simulations predict binding modes to therapeutic targets?
Answer:
- Target Selection : Prioritize targets with structural homology to known triazolopyridazine interactors (e.g., kinases or GPCRs). Use databases like PDB or AlphaFold for template structures .
- Docking Workflow :
- Prepare the compound’s 3D structure (Open Babel) and optimize charges (AM1-BCC).
- Perform flexible docking (AutoDock Vina) with a grid centered on the active site.
- Validate poses using MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns) .
- Free Energy Calculations : Use MM-PBSA to rank binding affinities and guide SAR .
Basic: What are the key considerations for designing in vivo pharmacokinetic studies?
Answer:
- Dose Selection : Calculate based on in vitro IC50 (e.g., 10x IC50 for plasma exposure). Include a vehicle control (e.g., 10% DMSO in saline) .
- Sampling Schedule : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) ≤ 1 ng/mL .
- Tissue Distribution : Euthanize animals at terminal timepoints, homogenize tissues (liver, kidney, brain), and extract compound via protein precipitation .
Advanced: How to address low solubility in aqueous buffers during formulation?
Answer:
- Co-Solvent Systems : Test combinations of PEG-400 (10–20%), Cremophor EL (5%), or cyclodextrins (e.g., HP-β-CD at 10% w/v) .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers (size < 200 nm via dynamic light scattering) to enhance bioavailability .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
